![molecular formula C6H15NO2 B2402258 2-Methyl-2-[(methylamino)methyl]propane-1,3-diol CAS No. 82718-60-3](/img/structure/B2402258.png)

2-Methyl-2-[(methylamino)methyl]propane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

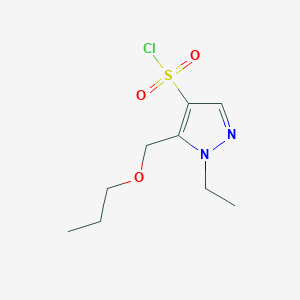

“2-Methyl-2-[(methylamino)methyl]propane-1,3-diol” is an organic compound with the CAS Number: 82718-60-3 . It has a molecular weight of 133.19 . It is usually in the form of a powder .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H15NO2 . The InChI code for this compound is 1S/C6H15NO2/c1-6(4-8,5-9)3-7-2/h7-9H,2-4H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is a powder . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Automotive Gear Lubricants

A study by Nagendramma and Kaul (2008) explored the synthesis of complex esters using polyols like 2, 2-dimethyl-1, 3-propane diol, for use as automotive gear lubricants. These esters are compatible with extreme pressure additives and are biodegradable (Nagendramma & Kaul, 2008).

Polyester Resins

Sullivan et al. (1990) discussed the property and performance characteristics of polyester resins based on the structure of 2-methyl-1,3-propanediol, highlighting its influence on coating performance (Sullivan, Dehm, Reich, & Dillon, 1990).

Biodegradable Esters

Another study by Nagendramma et al. (2010) focused on synthesizing biodegradable esters using polyols like 2-methyl-2-n-propyl 1,3-propane diol. These products show potential as fire resistant hydraulic fluids (Nagendramma, Kaul, & Bisht, 2010).

Tandem C(sp3)–H Functionalization

Jin et al. (2013) developed a novel protocol using 2-methyl azaarenes and aromatic aldehyde for the synthesis of 1,3-di(2-quinolyl)propane derivatives, indicating potential applications in pharmaceuticals and ligand fields (Jin et al., 2013).

X-Ray Structures and Computational Studies

Nycz et al. (2011) characterized structures of cathinones through methods including FTIR, UV–Vis, and NMR spectroscopy, enhancing understanding of molecular configurations (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Synthesis of Oxetanes

Research by Christlieb et al. (2001) focused on the stereoselective synthesis of oxetanes, which included the use of 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol. This study contributes to understanding the synthesis process and its potential applications (Christlieb, Davies, Eames, Hooley, & Warren, 2001).

Methane Biosynthesis Inhibition

Gunsalus et al. (1978) synthesized analogues of 2-(methylthio)ethanesulfonate to investigate their role in inhibiting the reduction of methyl-coenzyme M to methane, providing insights into methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).

Downstream Processing of Biologically Produced Diols

Xiu and Zeng (2008) reviewed the current state of methods for recovering and purifying biologically produced diols like 1,3-propanediol and 2,3-butanediol, significant for microbial production cost analysis (Xiu & Zeng, 2008).

Applications of 2-Methyl-1,3-Propanediol (MPO)

A review by Hui-ping (2005) highlighted the applications of 2-methyl-1,3-propanediol in various fields including resins, coatings, plasticizers, and personal care products, underscoring its versatile utility (Hui-ping, 2005).

Safety and Hazards

The safety information for “2-Methyl-2-[(methylamino)methyl]propane-1,3-diol” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Propiedades

IUPAC Name |

2-methyl-2-(methylaminomethyl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(4-8,5-9)3-7-2/h7-9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDWOAOVCHLDTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2402175.png)

![6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2402176.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2402177.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2402178.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)

![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)

![2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2402190.png)

![N1-cyclopentyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2402196.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2402197.png)